



Application Notes and Protocols for NU9056 In Vitro HAT Activity Assay

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For Researchers, Scientists, and Drug Development Professionals

Abstract

NU9056 is a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT) Tip60 (KAT5).[1] Tip60 is a crucial enzyme involved in various cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling.[2] In certain cancers, such as prostate cancer, Tip60 is overexpressed and contributes to disease progression.[2][3] **NU9056** exerts its biological effects by inhibiting the acetyltransferase activity of Tip60, leading to a reduction in the acetylation of both histone and non-histone protein targets.[3][4] This inhibition ultimately induces apoptosis in cancer cells, making **NU9056** a valuable tool for cancer research and a potential therapeutic agent.[1][3] This document provides a detailed protocol for an in vitro assay to measure the HAT activity of Tip60 in the presence of **NU9056**, along with a summary of its inhibitory activity and a depiction of the relevant signaling pathways.

Introduction to NU9056

NU9056 is an isothiazole derivative that has been identified as a selective inhibitor of Tip60 HAT activity.[3][4] It demonstrates significant selectivity for Tip60 over other HATs, such as p300, PCAF, and GCN5.[1][5] The mechanism of action of **NU9056** involves the direct inhibition of the enzymatic activity of Tip60, which prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone and non-histone protein substrates.[3] Key downstream effects of Tip60 inhibition by **NU9056** include the decreased acetylation of histone H4 at lysine 16



(H4K16), histone H3 at lysine 14 (H3K14), and histone H4 at lysine 8 (H4K8).[1] This alteration in histone acetylation can modulate gene expression and trigger apoptotic pathways through the activation of caspase-3 and caspase-9.[1][3] Furthermore, in prostate cancer models, **NU9056** has been shown to decrease the levels of androgen receptor (AR) and prostate-specific antigen (PSA).[2][3]

Data Presentation: Inhibitory Activity of NU9056

The inhibitory potency of **NU9056** against various histone acetyltransferases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

Target HAT	IC50 (μM)	Selectivity vs. Tip60
Tip60 (KAT5)	~2	-
p300	60	>30-fold
PCAF	36	>18-fold
GCN5	>100	>50-fold

Note: One source reported an IC50 of 2 nM for Tip60, but the more frequently cited value is approximately 2 μ M.[2] Researchers should determine the IC50 under their specific experimental conditions.

Experimental Protocols: In Vitro HAT Activity Assay (Radioactive Filter Binding Assay)

This protocol describes a radioactive filter-binding assay to measure the activity of Tip60 and the inhibitory effect of **NU9056**. The principle of this assay is based on the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a histone substrate by the HAT enzyme. The resulting radiolabeled histone is then captured on a filter paper, and the amount of radioactivity is quantified using a scintillation counter.

Materials and Reagents

Recombinant human Tip60 (KAT5) enzyme



Histone H4 peptide (e.g., corresponding to the first 24 amino acids) or full-length histone H4
protein

NU9056

- [3H]-acetyl-CoA
- HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT
- · Stop Solution: Glacial acetic acid
- P81 phosphocellulose filter paper
- Scintillation fluid
- 96-well microplate
- Scintillation counter

Experimental Procedure

- Compound Preparation: Prepare a stock solution of NU9056 in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations for the inhibition assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
- Assay Reaction Setup:
 - \circ In a 96-well microplate, add the following components in the specified order for a final reaction volume of 50 μ L:
 - HAT Assay Buffer
 - NU9056 or vehicle control (DMSO)
 - Recombinant Tip60 enzyme
 - Histone H4 substrate
 - Pre-incubate the plate at 30°C for 10 minutes.



· Initiation of HAT Reaction:

- To start the reaction, add [3H]-acetyl-CoA to each well.
- Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
- Termination of Reaction:
 - Stop the reaction by adding an equal volume of stop solution (e.g., 10% glacial acetic acid) or by spotting the reaction mixture directly onto the P81 filter paper.
- Filter Binding and Washing:
 - Spot 25 μL of each reaction mixture onto a pre-labeled P81 phosphocellulose filter paper.
 - Allow the spots to air dry completely.
 - Wash the filter paper three times for 5 minutes each in a large volume of wash buffer (e.g.,
 50 mM sodium bicarbonate, pH 9.0) with gentle agitation.
 - Perform a final wash with acetone for 5 minutes to facilitate drying.
 - Allow the filter paper to air dry completely.
- · Quantification:
 - Once dry, place each filter spot into a scintillation vial.
 - Add an appropriate volume of scintillation fluid to each vial.
 - Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
- Data Analysis:
 - Calculate the percent inhibition of HAT activity for each concentration of NU9056 compared to the vehicle control.
 - Plot the percent inhibition against the logarithm of the NU9056 concentration.



 Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Controls

- Positive Control: Reaction with Tip60 enzyme and vehicle (DMSO) but no NU9056.
- Negative Control (No Enzyme): Reaction with all components except the Tip60 enzyme.
- Negative Control (No Substrate): Reaction with all components except the histone substrate.

Mandatory Visualizations Experimental Workflow

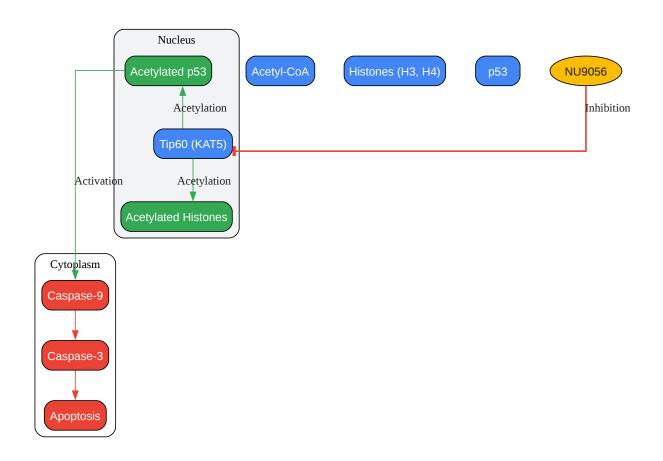


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Caption: Workflow for the in vitro HAT activity assay.

Signaling Pathway of NU9056 Action





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Caption: NU9056 inhibits Tip60, leading to apoptosis.

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